JBIR-22 is a bioactive compound classified within the tetramic acid family, known for its role as an inhibitor of protein-protein interactions, particularly in the context of proteasome assembly. This compound has garnered interest due to its potential applications in biomedical research, specifically in targeting protein interactions that are crucial for cellular function and disease processes. The synthesis of JBIR-22 presents unique challenges due to the presence of an unnatural 4,4-disubstituted glutamic acid moiety, which complicates its chemical construction.
JBIR-22 was originally isolated from the culture of a fungus belonging to the Equisetin family. It is categorized as a natural product and is part of a larger class of tetramic acids, which are known for their diverse biological activities. The classification of JBIR-22 highlights its significance not only as a chemical entity but also as a potential therapeutic agent in various biological contexts.
The synthesis of JBIR-22 has been achieved through several methods, with notable approaches including:
The total synthesis involves multiple steps that require careful control over stereochemistry to ensure that the final product retains its biological activity. The use of advanced techniques such as chromatography and spectroscopic analysis is critical in verifying the structure and purity of JBIR-22 throughout the synthesis process.
JBIR-22 possesses a complex molecular structure characterized by a tetramic acid core, which includes:
The molecular formula for JBIR-22 is C₁₃H₁₅N₃O₄, with a molecular weight of approximately 273.28 g/mol. Its structural features are crucial for its interaction with protein targets.
JBIR-22 undergoes several chemical reactions that are relevant to its function as an inhibitor. Key reactions include:
The reactivity profile of JBIR-22 can be explored through various assays that assess its binding affinity and inhibitory capacity against target proteins. Such studies are essential for understanding the compound's mechanism of action.
The mechanism by which JBIR-22 exerts its biological effects involves:
Studies have shown that JBIR-22 effectively inhibits homodimerization events critical for proteasome function, thereby providing insights into its potential therapeutic applications .
JBIR-22 is typically characterized by:
Key chemical properties include:
Relevant data from stability studies indicate that JBIR-22 maintains integrity over time when stored properly, although degradation can occur under harsh conditions .
JBIR-22 holds promise in various scientific applications, including:
JBIR-22 (CAS# 1219095-76-7) is a naturally occurring tetramic acid derivative with the molecular formula C₂₃H₃₃NO₆ and a molecular weight of 419.52 g/mol. Structurally, it features a complex decalin ring system fused to a tetramic acid moiety, as confirmed by total synthesis studies [1] [3]. The compound’s IUPAC name is (2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid, highlighting multiple chiral centers that dictate its stereospecific bioactivity [1]. JBIR-22 is classified as a proteasome assembly disruptor, specifically targeting protein-protein interactions (PPIs) essential for 20S core particle formation. Its elemental composition (C, 65.85%; H, 7.93%; N, 3.34%; O, 22.88%) and exact mass (419.2308 Da) underpin its biochemical stability [1].
Table 1: Key Structural Properties of JBIR-22
Property | Value |
---|---|
CAS Registry Number | 1219095-76-7 |
Molecular Formula | C₂₃H₃₃NO₆ |
Molecular Weight | 419.52 g/mol |
Exact Mass | 419.2308 Da |
IUPAC Name | (2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid |
Solubility Profile | Soluble in DMSO |
JBIR-22 was first isolated in 2010 from microbial natural product libraries during a targeted screen for proteasome assembly inhibitors. Izumikawa et al. identified it using a protein fragment complementation assay (PCA) with monomeric Kusabira-Green fluorescent protein (mKG) to detect disruption of the PAC3 homodimer [3]. This approach represented a novel high-throughput method for PPI inhibitor discovery. The initial characterization revealed JBIR-22 as a secondary metabolite with a unique tetramic acid-decalin hybrid scaffold, distinct from classical proteasome inhibitors like bortezomib that target catalytic sites [3]. Its structure was later unambiguously confirmed in 2015 through total synthesis by Healy et al., which established the absolute stereochemistry as (2S, 2S, 1S, 2S, 4aR, 8aS) and validated its biological activity [1] [3].
The proteasome assembly factor 3 (PAC3) functions as a homodimer essential for α-ring formation during 20S core particle biogenesis. The α-ring comprises seven distinct α-subunits (α1–α7) arranged in a heptameric ring, serving as the structural foundation for subsequent β-subunit incorporation [2] [7] [10]. JBIR-22 specifically disrupts the PAC3-PAC3 interface, preventing its chaperone function. Cryo-EM studies of human proteasome assembly intermediates reveal that PAC3-PAC4 heterodimers (not homodimers) stabilize α4-α5-α6 subcomplexes during early assembly [10]. However, PAC3 homodimerization precedes PAC4 binding in vivo, and JBIR-22’s inhibition of this step impairs the entire assembly cascade [3] [7].
Table 2: JBIR-22’s Inhibitory Activity in Proteasome Assembly
Target Process | Effect of JBIR-22 | Functional Consequence |
---|---|---|
PAC3 homodimerization | Disruption of dimer interface | Impaired PAC3-PAC4 heterodimer formation |
α4-α5-α6 subcomplex stabilization | Loss of chaperone-mediated subunit alignment | Aberrant α-ring assembly |
β-subunit incorporation | Delayed or incomplete β-ring formation | Non-functional 20S core particles |
Biochemical studies demonstrate that JBIR-22 binds to PAC3’s dimerization domain, particularly residues 51–61—a mobile loop critical for intersubunit contacts [2] [10]. This binding induces conformational changes that destabilize the PAC3 homodimer, reducing its affinity for α-subunits. Consequently, cells treated with JBIR-22 accumulate immature α-rings and exhibit reduced 26S proteasome activity, validating its mechanism as a proteasome biogenesis inhibitor rather than a direct proteolytic blocker [3] [7].
JBIR-22 holds pioneering significance as the first identified natural product inhibitor targeting assembly chaperones rather than the proteasome’s catalytic sites. Its discovery provided proof-of-concept that PPIs in proteasome biogenesis are pharmacologically tractable [3] [7]. This is particularly relevant in oncology, where cancer cells exhibit heightened dependence on proteasome biogenesis due to increased protein turnover. By selectively disrupting PAC3-driven assembly, JBIR-22 induces long-term cytotoxicity in HeLa cervical carcinoma cells, suggesting potential as a template for anticancer agents targeting proteasome homeostasis [3].
Mechanistically, JBIR-22 exploits structural vulnerabilities in transient PPIs:
This specificity establishes JBIR-22 as a valuable chemical tool for studying proteasome biogenesis and developing next-generation PPI modulators targeting macromolecular complex assembly.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7